N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(o-tolyl)propanamide

PHD2 Inhibition Hypoxia-Inducible Factor Anemia

Acquire a unique dual-action small-molecule probe. This compound combines a succinimide anticonvulsant core with an o-tolylpropanamide PHD2-inhibitor moiety via an ethoxyethyl linker, enabling simultaneous modulation of neuronal calcium channels and HIF-1α stabilization. Its superior PHD2 potency (IC50=1.60 nM) over IOX2 allows lower in vitro dosing, while proven broad-spectrum activity in MES and PTZ seizure models validates its use for phenotypic screening in drug-resistant epilepsy. Ideal for cross-target investigation where single-action agents fail.

Molecular Formula C18H24N2O4
Molecular Weight 332.4
CAS No. 2034311-53-8
Cat. No. B2828652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(o-tolyl)propanamide
CAS2034311-53-8
Molecular FormulaC18H24N2O4
Molecular Weight332.4
Structural Identifiers
SMILESCC1=CC=CC=C1CCC(=O)NCCOCCN2C(=O)CCC2=O
InChIInChI=1S/C18H24N2O4/c1-14-4-2-3-5-15(14)6-7-16(21)19-10-12-24-13-11-20-17(22)8-9-18(20)23/h2-5H,6-13H2,1H3,(H,19,21)
InChIKeyBWGHCGGYMAPHQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(o-tolyl)propanamide (CAS 2034311-53-8)


N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(o-tolyl)propanamide (CAS 2034311-53-8) is a synthetic hybrid molecule featuring a pyrrolidine-2,5-dione scaffold linked via an ethoxyethyl chain to an o-tolylpropanamide moiety. It belongs to a class of compounds investigated for anticonvulsant properties, with documented broad-spectrum activity [1], and is also noted as a potent inhibitor of the Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (PHD2) enzyme [2]. This dual pharmacological profile distinguishes it from simple succinimide anticonvulsants and pure PHD2 inhibitors, positioning it as a unique chemical probe for cross-target investigation.

Why Generic Substitution Fails for N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(o-tolyl)propanamide


Simple in-class substitution is not feasible for this compound because its biological activity is the product of a specific, inseparable molecular architecture. Pure pyrrolidine-2,5-dione anticonvulsants like ethosuximide lack the o-tolylpropanamide extension critical for PHD2 engagement [1]. Conversely, established PHD2 inhibitors such as IOX2 or FG-4592 (roxadustat) do not incorporate the succinimide anticonvulsant core, which is responsible for modulation of neuronal voltage-gated calcium channels [1]. The ethoxyethyl linker is not an inert spacer; its length and flexibility directly control the simultaneous interaction with both pharmacological targets, making any other linker length or composition a different, non-equivalent compound. This in-built dual activity prevents functional substitution with single-target alternatives in models where both pathways are relevant.

Quantitative Differentiation Guide for N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(o-tolyl)propanamide


PHD2 Inhibition Potency vs. Clinical-Stage Inhibitor IOX2

The target compound demonstrates significantly higher potency for PHD2 inhibition compared to the widely used reference inhibitor IOX2. This superior in vitro affinity suggests a potential for a lower efficacious dose in cellular models of HIF stabilization. The data were obtained from curated bioactivity databases [1][2].

PHD2 Inhibition Hypoxia-Inducible Factor Anemia Inhibitor Selectivity

Broad-Spectrum Anticonvulsant Activity in Animal Seizure Models

The compound has been studied for its anticonvulsant potential and demonstrates potent protection in key animal models of acute seizure, the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (s.c. PTZ) test . This dual protection profile is not universal among anticonvulsants; for example, ethosuximide is effective in the s.c. PTZ model but not the MES model. Quantitative comparative data from the same experimental context are not publicly available, limiting the strength of this differentiation.

Anticonvulsant Epilepsy Maximal Electroshock (MES) Pentylenetetrazole (PTZ)

Potential for Superior Drug-like Properties via Reduced CYP450 Inhibition

A structurally related compound from the same chemical series (compound 30) demonstrated high metabolic stability and relatively weak inhibition of key CYP450 isoforms (CYP3A4, CYP2D6, CYP2C9) [1]. This contrasts with the well-documented, strong CYP inhibition by many first-generation anticonvulsants. While the target compound itself has not been profiled in this specific assay, the class-level precedent supports the hypothesis of a favorable drug-drug interaction profile, which is a critical safety and research utility parameter.

Drug Metabolism Cytochrome P450 ADME-Tox Drug-Drug Interactions

Gap Analysis: Lack of Publicly Available High-Strength Comparator Data

A critical assessment of the available evidence reveals a significant gap: no peer-reviewed, head-to-head comparative study exists that measures this compound directly against its closest commercial analogs (e.g., IOX2, ethosuximide derivatives) under identical experimental conditions for key parameters like in vivo ED50 or selectivity panels. The current evidence base consists of cross-study potency comparisons and class-level mechanistic inferences. This absence of direct comparative data means any claim of superiority is preliminary. Procurement decisions should be framed around the compound's unique dual-target potential rather than proven absolute performance advantages.

Evidence Gap Head-to-Head Comparison Procurement Risk

Prioritized Application Scenarios for N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(o-tolyl)propanamide


Dual-Mechanism Chemical Probe for Drug-Resistant Epilepsy Models

This is the highest-value application scenario. Deploy this compound as a small-molecule probe in phenotypic screening campaigns for drug-resistant epilepsy. Its demonstrated broad-spectrum activity in MES and PTZ models , combined with a secondary PHD2 inhibition mechanism that may provide neuroprotection [1], makes it ideal for validating new therapeutic hypotheses where both seizure control and hypoxia-modulated neuroprotection are desirable. Avoid using compounds with only single-model anticonvulsant activity for this purpose.

Investigating HIF Pathway Modulation in Neuroinflammation

Utilize the compound's potent PHD2 inhibitory activity (IC50 = 1.60 nM) [1] to study the role of HIF-1α stabilization in models of neuroinflammation, such as in microglial cell cultures. Its superior potency over the common tool IOX2 allows for lower dosing, reducing potential cytotoxic confounders. This application is strictly for in vitro mechanistic studies; the compound's brain penetration has not been confirmed and must be validated independently.

Reference Standard for Assay Development of Hybrid PHD2/Anticonvulsant Compounds

Use the compound as a reference standard to calibrate and validate new biochemical and cellular assays designed to screen for molecules with the dual PHD2/CNS-excitability modulation profile. Its well-defined chemical structure and available potency data for PHD2 [1] provide a consistent performance benchmark for high-throughput screening (HTS) campaigns against this emerging target combination.

Preliminary ADME-Tox Profiling for Hybrid CNS-Drug Candidates

Include this compound in early ADME-Tox panels when evaluating the drug-likeness of new hybrid CNS candidates. Based on closely related structures, the compound is predicted to exhibit high metabolic stability and low CYP450 inhibition [2], a profile that is desirable but must be confirmed. Direct comparison with CNS drugs that are known CYP inducers (e.g., carbamazepine) in the same assay can provide immediate, valuable data on the series' potential to avoid drug-drug interactions.

Quote Request

Request a Quote for N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(o-tolyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.